1-Fluoro-3-iodo-5-nitrobenzene is a fluorinated building block with the linear formula FC6H3(I)NO2. It has a molecular weight of 267.00.
Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-iodo-5-nitrobenzene can be represented by the SMILES string [O-]N+c1cc(F)cc(I)c1. The InChI key for this compound is MXPYCSFCKXSPAB-UHFFFAOYSA-N.
Physical And Chemical Properties Analysis
1-Fluoro-3-iodo-5-nitrobenzene has a density of 2.1±0.1 g/cm³, a boiling point of 277.7±20.0 °C at 760 mmHg, and a flash point of 121.7±21.8 °C. It has a molar refractivity of 45.7±0.3 cm³. The compound is also characterized by a polar surface area of 46 Ų and a molar volume of 127.6±3.0 cm³.
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2-Acetyl-1-pyrroline is responsible for the flavor and aroma of scented rice after cooking. 2-acetyl-1-pyrroline is a pyrroline that is 1-pyrroline in which the hydrogen at position 2 is replaced by an acetyl group. It is an aroma and flavour compound present in jasmine rice and basmati rice. It is responsible for the 'popcorn' aroma in a large variety of cereal and food products. It is one of the key odourants of the crust of bread and considered to be responsible for the cracker-like odour properties. In bread, it is primarily generated during baking but amounts are influenced by ingredient composition and fermentation conditions. It has a role as a metabolite, a flavouring agent and a Maillard reaction product. It is a methyl ketone, a pyrroline and an acylimine. 2-Acetyl-1-pyrroline, also known as 2AP or APR, belongs to the class of organic compounds known as pyrrolines. Pyrrolines are compounds containing a pyrroline ring, which is a five-member unsaturated aliphatic ring with one nitrogen atom and four carbon atoms. 2-Acetyl-1-pyrroline is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2-acetyl-1-pyrroline is primarily located in the cytoplasm. 2-Acetyl-1-pyrroline exists in all eukaryotes, ranging from yeast to humans. 2-Acetyl-1-pyrroline is a sweet, ham, and nut tasting compound that can be found in cereals and cereal products. This makes 2-acetyl-1-pyrroline a potential biomarker for the consumption of this food product.